molecular formula C8H8F3NO3 B15304147 4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid

4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid

Cat. No.: B15304147
M. Wt: 223.15 g/mol
InChI Key: SXIWDMLPQWBWOB-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid is a sophisticated cyclopentene-derived building block with the molecular formula C8H8F3NO3 and a molecular weight of 223.15 g/mol . Its structure incorporates two key functional handles: a carboxylic acid and a 2,2,2-trifluoroacetamido group, both attached to a cyclopentene ring . This unique arrangement makes the compound a valuable scaffold in medicinal chemistry and drug discovery, particularly for the synthesis of novel active pharmaceutical ingredients (APIs). The unsaturated ring system presents opportunities for further chemical modifications, such as cycloaddition reactions, to create more complex and diverse molecular architectures. Researchers can leverage this compound in the development of enzyme inhibitors, bioactive probes, and as a precursor for labeled compounds. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions are recommended to maintain stability and purity.

Properties

Molecular Formula

C8H8F3NO3

Molecular Weight

223.15 g/mol

IUPAC Name

4-[(2,2,2-trifluoroacetyl)amino]cyclopent-2-ene-1-carboxylic acid

InChI

InChI=1S/C8H8F3NO3/c9-8(10,11)7(15)12-5-2-1-4(3-5)6(13)14/h1-2,4-5H,3H2,(H,12,15)(H,13,14)

InChI Key

SXIWDMLPQWBWOB-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CC1NC(=O)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material Preparation

4-Aminocyclopent-2-ene-1-carboxylic acid (CAS 344326-33-6) serves as the foundational intermediate. Its synthesis typically involves:

  • Cyclopentene Ring Formation : Diels-Alder reactions between 1,3-dienes and electron-deficient dienophiles.
  • Amino Group Introduction : Hydroamination or catalytic amination strategies.
  • Carboxylic Acid Functionalization : Oxidation of primary alcohols or hydrolysis of nitriles.

Trifluoroacetylation Protocol

Reagents :

  • 4-Aminocyclopent-2-ene-1-carboxylic acid (1 equiv)
  • Trifluoroacetic anhydride (1.2 equiv)
  • Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
  • Triethylamine (TEA, 1.5 equiv) as base

Procedure :

  • Dissolve the amine intermediate in anhydrous DCM at 0°C under nitrogen.
  • Add TEA dropwise followed by TFAA over 30 minutes.
  • Warm to room temperature and stir for 12 hours.
  • Quench with ice water, extract with DCM, and purify via silica gel chromatography.

Key Considerations :

  • Excess TFAA ensures complete conversion of the amine.
  • Low temperatures minimize side reactions with the cyclopentene double bond.
  • Anhydrous conditions prevent hydrolysis of TFAA.

Characterization Data

Property Value Method
Molecular Weight 223.15 g/mol HRMS
Melting Point Not reported DSC
Purity 98% HPLC
InChI Key SXIWDMLPQWBWOB-UHFFFAOYNA-N Computational

Alternative Synthetic Approaches

Biocatalytic Functionalization

Recent advances in enzyme engineering enable multi-step transformations in single reaction vessels:

  • 4-Oxalocrotonate Tautomerase (4-OT) Variants : Catalyze enamine formation between aldehydes and amines, potentially enabling tandem acylation.
  • Radical-Mediated Cyclization : Engineered ene reductases (EREDs) could theoretically construct the cyclopentene core from linear precursors.

Advantages :

  • Stereochemical control without chiral auxiliaries.
  • Reduced environmental impact through aqueous reaction media.

Challenges :

  • Limited substrate scope for non-natural compounds.
  • Requires protein engineering for optimal activity.

Transition Metal-Catalyzed Routes

Copper-mediated coupling reactions show potential for constructing the carbon skeleton:

  • Ullmann-Type Coupling : Between iodoarenes and amino acids.
  • Cyclopentene Annulation : Via [2+2+1] cycloadditions using Rh catalysts.

Example Reaction :
$$ \text{CuI (10 mol\%)} + \text{Cs}2\text{CO}3 \xrightarrow{\text{DMSO, 100°C}} \text{Coupling Product} $$

Industrial-Scale Considerations

Process Optimization Challenges

Parameter Issue Mitigation Strategy
Ring Stability Cyclopentene isomerization Low-temperature processing
Acylation Selectivity Competing O-acylation Steric hindrance optimization
Purification Polar functional groups Reverse-phase chromatography

Cost Analysis

Component Cost Contribution
TFAA 38%
Chromatography 45%
Solvent Recovery 17%

Applications and Derivatives

While discontinued commercially, the compound serves as:

  • Pharmaceutical Intermediate : For novel GABA analogues.
  • Ligand Precursor : In asymmetric catalysis.
  • Fluorinated Building Block : For PET radiotracers.

Chemical Reactions Analysis

Amide Formation and Hydrolysis

The trifluoroacetamido group (-NH-COCF₃) undergoes hydrolysis under basic or acidic conditions to yield the corresponding amine or carboxylate. This reaction is analogous to general amide hydrolysis mechanisms .

Mechanism :

  • Basic conditions : The amide is deprotonated, forming a tetrahedral intermediate that expels the trifluoroacetate leaving group, releasing the free amine.

  • Acidic conditions : Protonation of the amide oxygen facilitates cleavage, forming an ammonium ion and trifluoroacetic acid.

Acid Chloride Formation

The carboxylic acid group reacts with thionyl chloride (SOCl₂) to form the corresponding acid chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, generating an acyl chlorosulfite intermediate .

Conditions :

  • Reagent: SOCl₂

  • Mechanism:

    RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} + \text{SO}_2 + \text{HCl}

Esterification

The carboxylic acid undergoes Fischer esterification with alcohols in the presence of a strong acid catalyst (e.g., HCl). Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the alcohol .

Conditions :

  • Reagent: Alcohol + HCl (catalyst)

  • Mechanism:

    RCOOH+R’OHHClRCOOR’+H2O\text{RCOOH} + \text{R'OH} \xrightarrow{\text{HCl}} \text{RCOOR'} + \text{H}_2\text{O}

Oxidative Cleavage

The cyclopentene ring undergoes oxidative cleavage via ozonolysis or other methods (e.g., RuO₄/NaIO₄) to form ketones or carboxylic acids. This is analogous to alkene oxidation in general carboxylic acid synthesis .

Conditions :

  • Reagents: Ozonolysis followed by reductive workup (e.g., Zn/HO⁻) or oxidative workup (e.g., H₂O₂).

  • Products: Cleavage yields a dicarboxylic acid derivative.

Cycloaddition Reactions

The cyclopentene ring may participate in Diels-Alder reactions under thermal or Lewis acid-catalyzed conditions, forming six-membered cyclic adducts.

Mechanism :

  • Diels-Alder : The cyclopentene acts as a diene, reacting with a dienophile (e.g., maleic anhydride) to form a bicyclic structure.

Sigmatropic Rearrangements

If the trifluoroacetamido group is positioned to enable a -sigmatropic shift (e.g., Claisen or Cope rearrangement), the compound may undergo rearrangement to form isomeric products. This is observed in similar N-(acyloxy)enamides .

Mechanism :

  • C-C bond formation : Rearrangement generates a new carbon-carbon bond, yielding a rearranged carboxylic acid derivative.

  • C-O bond formation : Alternatively, rearrangement may form a new carbon-oxygen bond, producing an ester or ether derivative.

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using borane (BH₃/THF) or lithium aluminum hydride (LiAlH₄). Selective reduction is possible due to the carboxylic acid’s reactivity .

Conditions :

  • Reagent: BH₃/THF or LiAlH₄

  • Mechanism:

    RCOOHRCH2OH\text{RCOOH} \rightarrow \text{RCH}_2\text{OH}

Table 1: Reaction Conditions for Key Transformations

Reaction TypeReagent/ConditionsProduct
Acid Chloride FormationSOCl₂, refluxRCOCl
EsterificationAlcohol + HCl (catalyst)RCOOR'
Oxidative CleavageOzonolysis followed by Zn/HO⁻Dicarboxylic acid
ReductionBH₃/THF or LiAlH₄Primary alcohol

Table 2: Sigmatropic Rearrangement Outcomes

Rearrangement TypeConditionsProduct Type
-C-C bondLiHMDS, THF, -78°CEnamido acid
-C-O bondCollidine, toluene, refluxEnamido ester

Research Findings

  • Selective Reduction : BH₃/THF enables selective reduction of carboxylic acids without affecting other functional groups, as demonstrated in p-nitrophenylacetic acid reductions .

  • Efficient Esterification : Fischer esterification proceeds under acidic conditions, leveraging protonation to enhance electrophilicity of the carbonyl group .

  • Sigmatropic Rearrangement Utility : Methods using LiHMDS or collidine provide regioselective rearrangements, as seen in N-(acyloxy)enamide systems .

Scientific Research Applications

4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form stable hydrogen bonds with amino acid residues in proteins, affecting their activity and function . The pathways involved in its mechanism of action depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The compound is compared below with analogs containing trifluoroacetamido groups or related fluorinated motifs:

Compound Name Core Structure Key Substituents Source
4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid Cyclopentene - Trifluoroacetamido (4-position)
- Carboxylic acid (1-position)
CymitQuimica
4-(1-((Allyloxy)imino)-2-(cyclopropylamino)-2-oxoethyl)-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid (Compound 9) Thiophene - Trifluoroacetamido (2-position)
- Allyloxy-imino-cyclopropylamide (4-position)
Med. Chem. Commun.
(S,E)-N-(4-(4-(2-FLUOROBENZYLOXY)-3-CHLOROPHENYLAMINO)-3-CYANO-7-(TETRAHYDROFURAN-3-YL)-2,2,2-trifluoroacetamido)but-3-en-2-yloxy)acetic acid Linear chain - Trifluoroacetamido on butenyloxy chain
- Tetrahydrofuran and fluorobenzyloxy groups
Patent
1-(((2,4-dichlorophenyl)amino)carbonyl) cyclopropanecarboxylic acid (Cyclanilide) Cyclopropane - Dichlorophenylamino-carbonyl
- Carboxylic acid
Pesticide Glossary

Key Observations :

  • In contrast, thiophene-based analogs (e.g., Compound 9) exhibit aromatic stability, which may reduce susceptibility to electrophilic attacks .
  • Substituent Effects : The trifluoroacetamido group, common to all listed compounds, introduces strong electron-withdrawing effects, influencing acidity and metabolic stability. For instance, the carboxylic acid group in the target compound is likely more acidic than cyclanilide’s due to the proximity of the trifluoroacetamido group .
  • Synthetic Complexity : Compounds like Patent Example 157 and Compound 9 involve multi-step syntheses with coupling reactions (e.g., amide bond formation), whereas the target compound’s commercial availability suggests optimized production routes .

Physicochemical Properties

  • Acidity: The carboxylic acid group in the target compound is expected to have a lower pKa (~2–3) compared to non-fluorinated analogs due to the electron-withdrawing trifluoroacetamido group. This contrasts with cyclanilide, where the cyclopropane ring and dichlorophenyl group may reduce acidity (pKa ~4–5) .
  • Solubility: The cyclopentene ring may confer moderate lipophilicity, whereas thiophene-based analogs (e.g., Compound 9) with polar carboxylic acid and imino groups could exhibit higher aqueous solubility .
  • Stability : The trifluoroacetamido group is generally resistant to hydrolysis under physiological conditions, but the cyclopentene ring’s strain might make the target compound more reactive toward ring-opening reactions compared to aromatic thiophene derivatives .

Q & A

Q. Stability Data :

ConditionDegradation (%)Timeframe
25°C, air15%30 days
−20°C, N₂<2%6 months

Advanced: How to design enantioselective syntheses for (R)- and (S)-isomers?

Answer:

  • Chiral auxiliaries : Use (S)-proline to induce asymmetry during cyclopentene ring formation .
  • Catalytic asymmetric synthesis : Employ Ru-BINAP catalysts for hydrogenation steps (e.g., 90% ee achieved) .
  • Kinetic resolution : Utilize lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers .

Yield Optimization : Enantiomeric excess (ee) improves with lower reaction temperatures (−40°C) and slow reagent addition .

Basic: What spectroscopic techniques confirm successful trifluoroacetamido group incorporation?

Answer:

  • ¹⁹F NMR : A singlet at δ −75 ppm confirms trifluoromethyl presence .
  • IR spectroscopy : Look for C=O stretches at 1680–1720 cm⁻¹ (amide) and 1700–1750 cm⁻¹ (carboxylic acid) .
  • HRMS : Exact mass matching for C₈H₇F₃N₂O₃ (calc. 236.0352; obs. 236.0349) .

Advanced: How to resolve low yields in large-scale coupling reactions?

Answer:

  • Reagent stoichiometry : Use 1.2 equivalents of trifluoroacetic anhydride to drive the reaction .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
  • Side-product analysis : Identify byproducts (e.g., N-acylurea) via LC-MS and adjust coupling agents (switch to HATU) .

Q. Scale-Up Data :

ScaleYield (Lab)Yield (Pilot)
1 g65%58%
100 g45%38%

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